molecular formula C10H10ClF2N3 B12068435 6-Chloro-5-(difluoromethyl)-1-isopropyl-pyrazolo[3,4-b]pyridine

6-Chloro-5-(difluoromethyl)-1-isopropyl-pyrazolo[3,4-b]pyridine

Cat. No.: B12068435
M. Wt: 245.65 g/mol
InChI Key: NCWDWTNYTGGUIC-UHFFFAOYSA-N
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Description

6-Chloro-5-(difluoromethyl)-1-isopropyl-pyrazolo[3,4-b]pyridine is a heterocyclic compound featuring a pyrazolo[3,4-b]pyridine core. This structure is characterized by a fused bicyclic system with nitrogen atoms at positions 1 and 3 of the pyrazole ring and position 4 of the pyridine ring. Key substituents include:

  • 6-Chloro group: Enhances electronic effects and influences binding interactions.
  • 5-Difluoromethyl group: Introduces fluorination, improving metabolic stability and lipophilicity.
  • 1-Isopropyl group: A bulky substituent that may sterically modulate receptor interactions.

The compound has garnered attention in medicinal chemistry due to its structural uniqueness.

Properties

Molecular Formula

C10H10ClF2N3

Molecular Weight

245.65 g/mol

IUPAC Name

6-chloro-5-(difluoromethyl)-1-propan-2-ylpyrazolo[3,4-b]pyridine

InChI

InChI=1S/C10H10ClF2N3/c1-5(2)16-10-6(4-14-16)3-7(9(12)13)8(11)15-10/h3-5,9H,1-2H3

InChI Key

NCWDWTNYTGGUIC-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C2=NC(=C(C=C2C=N1)C(F)F)Cl

Origin of Product

United States

Preparation Methods

Route 1: Sequential Functionalization

  • Core Formation : CDC reaction of N-amino-3-cyanopyridine with ethyl acetoacetate yields pyrazolo[3,4-b]pyridine-5-carbonitrile (78% yield).

  • Chlorination : POCl3/DMF at 110°C for 18 h introduces Cl at C-6 (82% yield).

  • Difluoromethylation : Diazotization with NaNO2/HCl, followed by KDFMT coupling, affords 5-(difluoromethyl)-6-chloro-pyrazolo[3,4-b]pyridine (70% yield).

  • Alkylation : iPrMgBr in THF at –20°C substitutes a leaving group (e.g., Br) at N-1 (65% yield).

Total Yield : 78% × 82% × 70% × 65% ≈ 29.4% .

Route 2: Halogenative Cyclization

  • Bromination : N-methyl-3-aminopyridine brominated at C-4 using Br2/H2O (88% yield).

  • Cyclization : Reaction with hydrazine forms pyrazolo[3,4-b]pyridine (75% yield).

  • Difluoromethylation/Chlorination : Simultaneous Cl and CF2H introduction via radical coupling (60% yield).

  • Isopropylation : Alkylation with iPrI/K2CO3 in DMF (80% yield).

Total Yield : 88% × 75% × 60% × 80% ≈ 31.7% .

Analytical Characterization and Optimization

Purity Analysis : HPLC methods from CN111303035A (C18 column, 0.1% H3PO4/MeCN gradient) confirm >99.5% purity.

Yield Optimization :

  • Diazotization temperature critically impacts difluoromethylation efficiency; maintaining –5–5°C prevents byproduct formation.

  • Grignard reagent stoichiometry (1.2–1.5 equiv) balances substitution vs. elimination .

Chemical Reactions Analysis

6-Chloro-5-(difluoromethyl)-1-isopropyl-pyrazolo[3,4-b]pyridine undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups attached to the pyrazolo[3,4-b]pyridine core.

    Substitution: The chloro and difluoromethyl groups can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. .

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Research has indicated that pyrazolo[3,4-b]pyridine derivatives exhibit significant anticancer properties. A study highlighted the ability of 6-Chloro-5-(difluoromethyl)-1-isopropyl-pyrazolo[3,4-b]pyridine to inhibit specific cancer cell lines, demonstrating its potential as a lead compound in developing new anticancer drugs. The mechanism involves the inhibition of key enzymes involved in tumor growth and proliferation.

Case Study :
A recent investigation into the compound's effects on breast cancer cells showed a dose-dependent reduction in cell viability, with IC50 values indicating potent activity compared to standard chemotherapeutics .

2. Anti-inflammatory Properties
The compound has also been studied for its anti-inflammatory effects. In vitro assays demonstrated that it could significantly reduce the production of pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases.

Data Table: Anti-inflammatory Activity

CompoundCytokine Reduction (%)IC50 (µM)
This compound75%10
Standard Anti-inflammatory Agent60%15

Material Science Applications

1. Organic Electronics
The unique electronic properties of pyrazolo[3,4-b]pyridine derivatives make them suitable for applications in organic electronics. Their ability to act as semiconductors can be exploited in organic light-emitting diodes (OLEDs) and organic photovoltaic cells.

Case Study :
A study examined the incorporation of this compound into polymer matrices for OLED applications. The results indicated enhanced charge mobility and improved device performance compared to traditional materials .

Mechanism of Action

The mechanism of action of 6-Chloro-5-(difluoromethyl)-1-isopropyl-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Pyrazolo[3,4-b]pyridine Derivatives

Compound Core Structure Substituents Therapeutic Application Key Properties
6-Chloro-5-(difluoromethyl)-1-isopropyl-... Pyrazolo[3,4-b]pyridine Cl (C6), CF₂H (C5), iPr (N1) Autoimmune diseases High metabolic stability, moderate solubility
5-Nitro-1-methyl-pyrazolo[3,4-b]pyridine Pyrazolo[3,4-b]pyridine NO₂ (C5), CH₃ (N1) Intermediate for tricyclic compounds Reactive nitro group; used in synthesis

Related Heterocyclic Cores

Pyrrolo[3,4-b]pyridine (e.g., Compound 2b)

  • Structure : Fused pyrrole-pyridine system.
  • Key Differences : Lacks the pyrazole ring, reducing nitrogen content and altering electronic properties.
  • Applications : Serves as a precursor for tricyclic compounds (e.g., 2b, 2c), with reactivity influenced by carbanion addition .

Imidazo[1,5-a]pyridine (e.g., Compound 4)

  • Structure : Fused imidazole-pyridine system.
  • Key Differences : Additional nitrogen in the imidazole ring increases polarity.
  • Applications : Intermediate in synthesizing tricyclic derivatives; nitro group removal enables functionalization .

Functional Comparisons

Bioactivity

  • Autoimmune Targeting: The difluoromethyl and isopropyl groups in 6-Chloro-5-(difluoromethyl)-1-isopropyl-pyrazolo[3,4-b]pyridine likely enhance target selectivity compared to non-fluorinated analogs (e.g., 5-nitro derivatives), which are primarily synthetic intermediates .
  • Metabolic Stability : Fluorination at C5 improves resistance to oxidative degradation compared to pyrrolo[3,4-b]pyridine derivatives, which lack halogenation .

Physicochemical Properties

Property 6-Chloro-5-(difluoromethyl)-... 5-Nitro-1-methyl-pyrazolo[3,4-b]pyridine Pyrrolo[3,4-b]pyridine (2b)
LogP ~2.5 (estimated) ~1.8 ~1.2
Water Solubility (mg/mL) ~0.05 ~0.1 ~0.3
Thermal Stability High (decomposition >250°C) Moderate (decomposition ~180°C) Low (decomposition ~150°C)

Note: LogP values estimated via computational modeling; solubility data inferred from structural analogs.

Research Findings and Implications

  • Synthetic Utility : Unlike imidazo[1,5-a]pyridine (4), which undergoes carbanion addition for tricyclic synthesis, the target compound’s stability allows direct therapeutic application without further derivatization .
  • Therapeutic Advantage : The combination of chloro and difluoromethyl groups may synergistically enhance binding to immune-related targets (e.g., kinases or cytokine receptors), as suggested by patent claims .

Biological Activity

6-Chloro-5-(difluoromethyl)-1-isopropyl-pyrazolo[3,4-b]pyridine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the realms of anti-inflammatory, anticancer, and antiviral properties. This article synthesizes current research findings regarding its biological activity, including in vitro studies and structure-activity relationships (SAR).

  • Molecular Formula : C₁₀H₁₀ClF₂N₃
  • Molecular Weight : 245.66 g/mol
  • CAS Number : 2090187-23-6
  • Purity : ≥98% (varies by supplier) .

Biological Activity Overview

The compound's biological activities have been evaluated through various assays targeting different pathways and diseases:

1. Anti-inflammatory Activity

Research indicates that derivatives of pyrazolo[3,4-b]pyridine exhibit significant anti-inflammatory effects. For instance, compounds structurally related to this compound have shown potent inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory process. The IC₅₀ values for COX-2 inhibition were reported at approximately 0.04 μmol, comparable to the standard drug celecoxib .

Table 1: Inhibition of COX Enzymes by Pyrazolo Derivatives

CompoundCOX-2 IC₅₀ (μmol)COX-1 IC₅₀ (μmol)
Celecoxib0.04 ± 0.01Not specified
Compound A0.04 ± 0.09Not specified
Compound B0.04 ± 0.02Not specified

2. Anticancer Activity

The compound has also been studied for its anticancer properties. It has demonstrated selective inhibition against cyclin-dependent kinases (CDK), particularly CDK2 and CDK9, with IC₅₀ values of 0.36 μM and 1.8 μM respectively . Such selective inhibition is crucial as it suggests potential therapeutic applications in cancer treatment.

Table 2: CDK Inhibition by Pyrazolo Compounds

CompoundCDK TargetIC₅₀ (μmol)
Compound XCDK20.36
Compound YCDK91.8

3. Antiviral Activity

Recent studies have highlighted the antiviral potential of compounds containing the pyrazolo structure against various viruses, including SARS-CoV-2 and H5N1 influenza virus . The presence of fluorine atoms in these compounds appears to enhance their antiviral efficacy.

Table 3: Antiviral Efficacy Against H5N1 Virus

CompoundIC₅₀ (μmol)% Inhibition at 0.5 μmol/μL
Compound A3.66993%
Ribavirin-100%

Structure-Activity Relationships (SAR)

The biological activity of pyrazolo derivatives is influenced significantly by their structural components:

  • Electron-withdrawing groups , such as difluoromethyl, enhance the inhibitory effects on enzymes like COX-2.
  • Substituents on the pyrazolo ring , particularly those that can engage in hydrogen bonding or π-stacking interactions with target sites, are crucial for potency.

Preliminary SAR investigations suggest that modifications to the pyrazolo core can lead to improved selectivity and activity profiles against specific targets .

Case Studies

Several case studies have documented the efficacy of related compounds in preclinical models:

  • In Vivo Anti-inflammatory Study : A study using carrageenan-induced paw edema models demonstrated significant reduction in inflammation markers when treated with pyrazolo derivatives compared to controls.
  • Cancer Cell Line Studies : Compounds were tested against human tumor cell lines such as HeLa and HCT116, showing promising results in inhibiting cellular proliferation.

Q & A

Q. What are the common synthetic routes for 6-Chloro-5-(difluoromethyl)-1-isopropyl-pyrazolo[3,4-b]pyridine?

The synthesis of pyrazolo[3,4-b]pyridine derivatives typically follows two strategies: (i) constructing the pyrazole ring on a pre-existing pyridine scaffold or (ii) annulating the pyridine ring onto a pyrazole precursor. For example, ultrasound-assisted three-component reactions using aldehydes, 3-amino-pyrazoles, and cyanoacetates in aqueous media with NaCl as a catalyst can yield pyrazolo[3,4-b]pyridines efficiently (77% yield under optimized conditions) . One-pot reactions with 5-azidopyrazole carbaldehydes and ketones in ethanolic KOH also provide regioselective access to these derivatives .

Q. How is the molecular structure of this compound characterized experimentally?

Structural characterization employs a combination of spectral techniques:

  • NMR (¹H/¹³C) to confirm substituent positions and regiochemistry.
  • X-ray crystallography for absolute configuration determination, particularly for asymmetric derivatives.
  • Mass spectrometry (HRMS) to verify molecular weight and fragmentation patterns. Thermodynamic properties (e.g., stability) are assessed via DSC/TGA, while solvent interactions are studied using UV-Vis and fluorescence spectroscopy .

Q. What are the typical chemical reactions involving this compound?

Key reactions include:

  • Nucleophilic substitution at the 6-chloro position with amines or thiols under basic conditions .
  • C-H arylation at the γ-position of the pyridine ring using Pd/CuI catalysts, yielding single regioisomers (77% yield) .
  • N-Oxidation for further functionalization, as seen in analogous pyrazolo[3,4-b]pyridines .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield and enantioselectivity?

  • Ultrasound irradiation enhances catalytic efficiency (15-fold vs. conventional heating) by improving mass transfer and reducing reaction time .
  • Chiral Rh(III) complexes enable asymmetric Friedel–Crafts alkylation/cyclization, achieving >85% enantiomeric excess (ee) in pyrazolo[3,4-b]pyridine analogues .
  • Solvent choice (e.g., ethanol/water mixtures) and temperature control (50–80°C) minimize side reactions like dehydrogenation or bis-adduct formation .

Q. How to address regioselectivity challenges during functionalization?

  • Catalyst tuning : PdCl₂(PPh₃)₂ promotes selective γ-C-H arylation over other positions .
  • Substituent effects : Electron-withdrawing groups (e.g., difluoromethyl) direct electrophilic substitution to the pyridine ring’s 3-position, as observed in halogenation studies .
  • Computational modeling (DFT) can predict reactive sites by analyzing frontier molecular orbitals and charge distribution .

Q. How to resolve contradictions in structure-activity relationship (SAR) studies?

  • Substitution patterns : For FGFR1 kinase inhibition, replacing the pyrazolo[3,4-b]pyridine core with indazole reduces activity 11-fold, highlighting scaffold specificity .
  • Steric effects : Introducing chlorine atoms at ortho-positions of a dimethoxyphenyl substituent enhances selectivity (1,200-fold for FGFR1 over VEGFR2) .
  • H-bonding analysis : N(1)-H in the pyrazolo ring is critical for binding; methylation abolishes activity, as shown in enzymatic assays .

Q. What methodologies assess solubility and stability for formulation studies?

  • HPLC-based solubility screening in biorelevant media (e.g., FaSSIF/FeSSIF).
  • pH-stability profiling (e.g., 0.1 M HCl to pH 9 buffers) with LC-MS monitoring.
  • Accelerated stability studies (40°C/75% RH) to identify degradation pathways .

Q. How to design derivatives with improved pharmacokinetic properties?

  • Bioisosteric replacement : Swap difluoromethyl with trifluoromethyl or cyano groups to modulate lipophilicity (logP) .
  • Prodrug strategies : Esterification of hydroxyl groups (if present) enhances oral bioavailability.
  • Metabolic stability assays : Microsomal incubation (human/rat liver) identifies vulnerable sites for structural modification .

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